
2-(5-氯-2,3-二氢-1-苯并呋喃-7-基)乙酸
描述
“2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a chemical compound with the CAS Number: 1461715-07-0 . It has a molecular weight of 212.63 . The IUPAC name for this compound is 2-(5-chloro-2,3-dihydrobenzofuran-7-yl)acetic acid .
Synthesis Analysis
Benzofuran compounds are synthesized through various methods. A metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . There are also methods involving the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” can be represented by the InChI code: 1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) .Chemical Reactions Analysis
Benzofuran compounds, including “2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid”, can undergo various chemical reactions. For instance, they can undergo a hydroalkoxylation reaction catalyzed by indium (III) halides to afford benzo[b]furans . They can also undergo an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis
“2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a powder at room temperature .科学研究应用
工业应用中的有机酸
有机酸,如醋酸及其衍生物,在各种工业过程中发挥着重要作用,特别是在石油和天然气领域。它们的应用延伸到碳酸盐和砂岩地层的酸化作业,由于其较低的腐蚀性和与高温的良好兼容性,它们比盐酸更受青睐。有机酸被用于去除地层损伤,溶解钻井泥浆滤饼,并作为铁螯合剂。它们在形成主导虫洞和低腐蚀等级方面的有效性使其适用于高温应用,并作为添加剂以减少由更强酸引起的腐蚀速率(Alhamad et al., 2020)。
苯并呋喃化合物在药理学研究中的应用
苯并呋喃衍生物,包括与2-(5-氯-2,3-二氢-1-苯并呋喃-7-基)乙酸相关的化合物,由于其广泛的生物活性而受到广泛关注。它们已被探索用于其作为抗肿瘤、抗菌、抗氧化和抗病毒剂的潜力。苯并呋喃化合物的结构复杂性允许合成具有显著治疗潜力的新药物。对复杂苯并呋喃衍生物合成的最新进展为药物开发开辟了新途径,突显了这些化合物在药物研究中的重要性(Miao et al., 2019)。
醋酸衍生物在环境应用中的应用
在环境科学中,包括与2-(5-氯-2,3-二氢-1-苯并呋喃-7-基)乙酸结构相关的醋酸衍生物被用于废水处理。它们作为环境友好的消毒废水替代品,展示了广谱抗微生物活性,而不产生持久的有毒残留物。它们在废水处理中的应用突显了它们对环境可持续性和污染控制工作的贡献潜力(Kitis, 2004)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have diverse pharmacological activities, which suggests that they interact with various biological targets .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interaction between 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid and these enzymes can lead to the inhibition of cancer cell growth. Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby exhibiting anti-oxidative properties .
Cellular Effects
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, and ovarian cancer . The compound’s impact on cell signaling pathways can lead to altered gene expression and metabolic changes, contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, leading to their inhibition and subsequent disruption of cancer cell proliferation . Additionally, it may activate certain proteins involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-cancer and anti-oxidative effects .
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have indicated that there is a threshold dosage beyond which the compound’s beneficial effects diminish, and toxicity increases . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy . Additionally, its effects on metabolic flux and metabolite levels can impact cellular function and overall health .
Transport and Distribution
The transport and distribution of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy .
属性
IUPAC Name |
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFAVXSLCWJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-07-0 | |
| Record name | 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

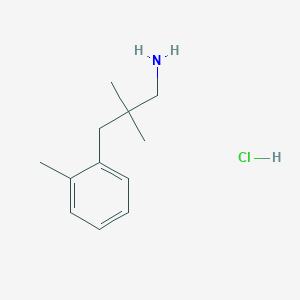
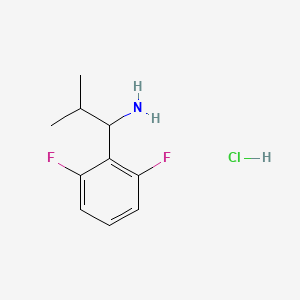
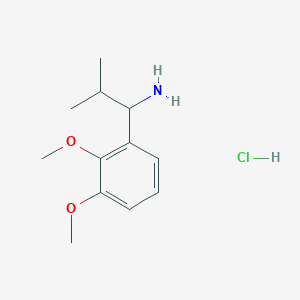
![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)


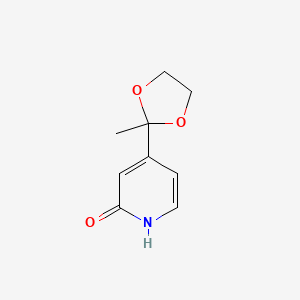
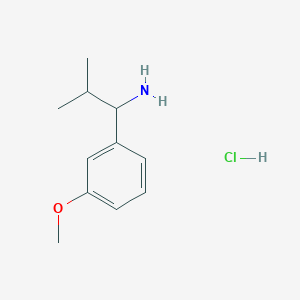

![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)
![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)

